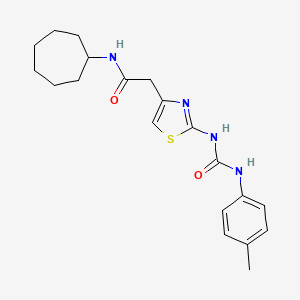
N-cycloheptyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Activity Insights
The derivatives of thiazole and acetamide, including those structurally related to N-cycloheptyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, have been extensively studied for their wide range of biological activities. These compounds have shown promise in various areas, including as potential anticancer agents, antimicrobial compounds, and urease inhibitors. Their synthesis often involves innovative approaches, aiming to enhance their biological effectiveness and understand their action mechanisms.
Anticancer Potential
The synthesis of novel thiazole and acetamide derivatives has been driven by their potential anticancer properties. Studies have focused on creating compounds that exhibit significant inhibitory effects against different cancer cell lines. For instance, certain derivatives have been identified as promising anticancer agents due to their high inhibitory effects, showcasing the potential of thiazole and acetamide compounds in cancer treatment (Albratty et al., 2017; Çevik et al., 2020).
Antimicrobial Activities
The antimicrobial activities of thiazole and acetamide derivatives have been a significant area of research, with compounds tested against a range of bacterial and fungal strains. The synthesis methods often involve green chemistry approaches, and the compounds have shown promising results in inhibiting microbial growth, indicating their potential as new antimicrobial agents (Rezki, 2016; Darwish et al., 2014).
Urease Inhibition
Thiazole and acetamide derivatives have been evaluated for their urease inhibitory activities, with some compounds showing significant activity. This activity is crucial for developing treatments for diseases related to urease-producing pathogens. The molecular docking studies provide insights into the binding modes of these inhibitors, offering a foundation for further optimization (Gull et al., 2016).
Chemical Synthesis and Characterization
The chemical synthesis of thiazole and acetamide derivatives is an area of ongoing research, with studies exploring various synthetic routes and characterizations to improve the compounds' yield, purity, and biological activity. These investigations include the use of green chemistry principles and innovative synthetic methodologies to obtain compounds with potential biological applications (Helal et al., 2010; Ali et al., 2010).
特性
IUPAC Name |
N-cycloheptyl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-14-8-10-16(11-9-14)22-19(26)24-20-23-17(13-27-20)12-18(25)21-15-6-4-2-3-5-7-15/h8-11,13,15H,2-7,12H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJIMUMDAGGTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2600175.png)
![4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B2600177.png)

![N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600179.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2600180.png)

![6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one](/img/structure/B2600185.png)

![2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B2600187.png)
![methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate](/img/structure/B2600188.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2600190.png)

